molecular formula C17H14F6 B089652 2,2-Bis(4-methylphenyl)hexafluoropropane CAS No. 1095-77-8

2,2-Bis(4-methylphenyl)hexafluoropropane

Cat. No. B089652
CAS RN: 1095-77-8
M. Wt: 332.28 g/mol
InChI Key: OWEIAGSMFHSSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Bis(4-methylphenyl)hexafluoropropane” is a chemical compound with the molecular formula C17H14F6 . It is also known by the synonyms “2,2-Bis(4-methylphenyl)hexafluoropropane”, “4,4’- (Hexafluoroisopropylidene)ditoluene”, and "4,4’- (ヘキサフルオロイソプロピリデン)ジトルエン" . The compound is a solid at 20°C .


Synthesis Analysis

The synthesis of “2,2-Bis(4-methylphenyl)hexafluoropropane” involves a process using a substitution of 2,2 bis (4-triflatephenyl) hexafluoropropane by trimethylsilyl acetylene . In this process, ZnO is used to remove the triflate anion formed during the reaction . The solid product is then filtered off, washed with water, neutralized, dried, and recrystallized from isopropanol to give white crystals .


Molecular Structure Analysis

The molecular structure of “2,2-Bis(4-methylphenyl)hexafluoropropane” is characterized by a V-shaped di-carboxylic acid forming a one-dimensional hydrogen-bonded chain in the crystal structure . The compound forms complex three-dimensional hydrogen-bonded networks with ethylenediamine and water molecules .


Physical And Chemical Properties Analysis

“2,2-Bis(4-methylphenyl)hexafluoropropane” is a white to light yellow powder or crystal . . The compound has a melting point range of 82.0 to 85.0 °C and a boiling point of 112 °C at 1.7 mmHg .

Scientific Research Applications

Hydrogen-Bonded Organic Frameworks (HOFs)

2,2-Bis(4-methylphenyl)hexafluoropropane: is utilized in the development of HOFs due to its V-shaped di-carboxylic acid structure, which forms one-dimensional hydrogen-bonded chains in crystal structures . These frameworks are researched for their potential in:

Proteomics Research

As a specialty product, 2,2-Bis(4-methylphenyl)hexafluoropropane is used in proteomics to study proteins and their functions, which is vital for understanding diseases and developing treatments .

Gas Separation Membranes

The compound’s good separation performance and high resistance to plasticization by carbon dioxide make it suitable for use in gas separation membranes, which are essential in:

Safety and Handling in Chemical Processes

Understanding the safety and handling requirements of 2,2-Bis(4-methylphenyl)hexafluoropropane is crucial for its use in research and industrial applications, ensuring:

properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-yl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6/c1-11-3-7-13(8-4-11)15(16(18,19)20,17(21,22)23)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEIAGSMFHSSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347468
Record name 2,2-Bis(4-methylphenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-methylphenyl)hexafluoropropane

CAS RN

1095-77-8
Record name 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(4-methylphenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

It has been disclosed in U.S. Pat. No. 3,310,573 to react toluene with hexafluoroacetone in the presence of hydrofluoric acid to give 2,2-bis-(4-methylphenyl)hexafluoropropane (2). This is oxidized to the dicarboxylic acid (3) using chromium(III) oxide, which is subsequently converted into the 2,2-bis-(4-aminophenyl)hexafluoropropane (4) by a Schmidt reaction using sodium azide/sulfuric acid. In the next reaction steps, this compound is acetylated using acetic anhydride and then nitrated in the 3-position using 70% strength nitric acid in concentrated sulfuric acid. The elimination of the acetyl group then takes place, for which the nitrated substance is dissolved in concentrated sulfuric acid and water added until the 2,2-bis-(3-nitro-4-aminophenyl)hexafluoropropane (5) precipitates from the solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 4
Reactant of Route 4
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 6
2,2-Bis(4-methylphenyl)hexafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.